2-(Dimethylamino)-1,10-dioxo-1,10-dihydroanthracen-9-YL acetate
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Overview
Description
2-(Dimethylamino)-1,10-dioxo-1,10-dihydroanthracen-9-YL acetate is a complex organic compound with a unique structure that includes both dimethylamino and anthracene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)-1,10-dioxo-1,10-dihydroanthracen-9-YL acetate typically involves the reaction of anthracene derivatives with dimethylamine and acetic anhydride. The reaction conditions often require a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the reaction. The process involves multiple steps, including the formation of intermediate compounds that are subsequently converted into the final product through acetylation.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled temperatures and pressures. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process. Purification of the final product is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2-(Dimethylamino)-1,10-dioxo-1,10-dihydroanthracen-9-YL acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic conditions.
Major Products
The major products formed from these reactions include various anthracene derivatives, such as quinones, hydroquinones, and substituted anthracenes.
Scientific Research Applications
2-(Dimethylamino)-1,10-dioxo-1,10-dihydroanthracen-9-YL acetate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of 2-(Dimethylamino)-1,10-dioxo-1,10-dihydroanthracen-9-YL acetate involves its interaction with various molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the anthracene moiety can engage in π-π stacking interactions. These interactions can influence the compound’s binding affinity and specificity towards biological targets, such as enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
2-(Dimethylamino)ethanol: Shares the dimethylamino group but lacks the anthracene moiety.
Anthracene-9-carboxylic acid: Contains the anthracene core but lacks the dimethylamino group.
9,10-Anthraquinone: Similar anthracene structure but with different functional groups.
Uniqueness
2-(Dimethylamino)-1,10-dioxo-1,10-dihydroanthracen-9-YL acetate is unique due to the combination of the dimethylamino group and the anthracene moiety, which imparts distinct chemical and physical properties
Properties
CAS No. |
84612-46-4 |
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Molecular Formula |
C18H15NO4 |
Molecular Weight |
309.3 g/mol |
IUPAC Name |
[2-(dimethylamino)-1,10-dioxoanthracen-9-yl] acetate |
InChI |
InChI=1S/C18H15NO4/c1-10(20)23-18-12-7-5-4-6-11(12)16(21)13-8-9-14(19(2)3)17(22)15(13)18/h4-9H,1-3H3 |
InChI Key |
XPEWLSMZLDRVLL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=C2C(=CC=C(C2=O)N(C)C)C(=O)C3=CC=CC=C31 |
Origin of Product |
United States |
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